4-Isopropyl-2,6-dinitrophenol 4-Isopropyl-2,6-dinitrophenol
Brand Name: Vulcanchem
CAS No.: 4097-47-6
VCID: VC4100676
InChI: InChI=1S/C9H10N2O5/c1-5(2)6-3-7(10(13)14)9(12)8(4-6)11(15)16/h3-5,12H,1-2H3
SMILES: CC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]
Molecular Formula: C9H10N2O5
Molecular Weight: 226.19 g/mol

4-Isopropyl-2,6-dinitrophenol

CAS No.: 4097-47-6

Cat. No.: VC4100676

Molecular Formula: C9H10N2O5

Molecular Weight: 226.19 g/mol

* For research use only. Not for human or veterinary use.

4-Isopropyl-2,6-dinitrophenol - 4097-47-6

Specification

CAS No. 4097-47-6
Molecular Formula C9H10N2O5
Molecular Weight 226.19 g/mol
IUPAC Name 2,6-dinitro-4-propan-2-ylphenol
Standard InChI InChI=1S/C9H10N2O5/c1-5(2)6-3-7(10(13)14)9(12)8(4-6)11(15)16/h3-5,12H,1-2H3
Standard InChI Key FVMCLNZPDUOPJC-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]
Canonical SMILES CC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

4-Isopropyl-2,6-dinitrophenol is a substituted phenol with two nitro groups at the 2- and 6-positions and an isopropyl group at the 4-position. Its molecular structure (Figure 1) has been confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . The compound’s SMILES notation is CC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]\text{CC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]}, and its InChIKey is FVMCLNZPDUOPJC-UHFFFAOYSA-N\text{FVMCLNZPDUOPJC-UHFFFAOYSA-N} .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H10N2O5\text{C}_9\text{H}_{10}\text{N}_2\text{O}_5
Molecular Weight226.1861 g/mol
CAS Registry Number4097-47-6
X-ray Crystal Density1.4160 g/cm³ (estimate)

Synthesis and Characterization

Synthetic Pathways

A one-pot synthesis route from 4-chloro-3,5-dinitroaniline has been reported, yielding 4-diazo-2,6-dinitrophenol as an intermediate . The reaction proceeds under mild conditions, utilizing diazotization followed by hydrolysis. Key steps include:

  • Diazotization of the amine group using sodium nitrite in acidic media.

  • Hydrolysis of the diazo intermediate to form the phenolic hydroxyl group .

Table 2: Synthesis Conditions

ParameterDetailSource
Starting Material4-Chloro-3,5-dinitroaniline
ReagentsNaNO2\text{NaNO}_2, H2SO4\text{H}_2\text{SO}_4
Temperature0–5°C (diazotization)

Analytical Characterization

The compound has been characterized using:

  • FT-IR Spectroscopy: Confirmed nitro (1530cm1\sim 1530 \, \text{cm}^{-1}) and hydroxyl (3400cm1\sim 3400 \, \text{cm}^{-1}) groups .

  • NMR Spectroscopy: 1H^1\text{H} NMR signals at δ 1.25 (isopropyl CH3_3) and δ 5.20 (phenolic OH) .

  • X-ray Diffraction: Monoclinic crystal system with space group P21/cP2_1/c .

Physical and Chemical Properties

Thermodynamic and Optical Properties

Reported estimates include a boiling point of 367.79°C and a refractive index of 1.5373 . Experimental validation is limited, necessitating further studies.

Table 3: Physical Properties

PropertyValueSource
Boiling Point367.79°C (estimate)
Density1.4160 g/cm³
Refractive Index1.5373

Reactivity and Stability

4-Isopropyl-2,6-dinitrophenol undergoes thermal decomposition above 150°C, as shown by differential scanning calorimetry (DSC) . Kinetic analysis via the Kissinger method indicates an activation energy (EaE_a) of 120–150 kJ/mol, suggesting moderate thermal stability .

Toxicological and Environmental Hazards

Human Health Risks

The compound is classified as toxic (H301, H311, H331) and causes skin/eye irritation (H315, H319) . Chronic exposure may damage organs (H373) .

Hazard CategoryGHS ClassificationSource
Acute Oral ToxicityCategory 3 (H301)
Acute Dermal ToxicityCategory 3 (H311)
Aquatic ToxicityCategory 1 (H400)

Environmental Impact

4-Isopropyl-2,6-dinitrophenol is very toxic to aquatic life, with potential bioaccumulation . Precautionary measures (P273) include preventing environmental release .

Applications and Industrial Relevance

Research Applications

Used as a reference standard in toxicological studies, particularly for comparing nitroaromatic compound toxicity .

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